Tert-butyl 4-hydroxypiperidine-4-carboxylate
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Overview
Description
Tert-butyl 4-hydroxypiperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO3This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often employed as a protecting group for amines in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-hydroxypiperidine-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications for purity and quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxypiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce different amine derivatives .
Scientific Research Applications
Tert-butyl 4-hydroxypiperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxypiperidine-4-carboxylate involves its role as a protecting group. By forming a stable carbamate linkage with amines, it prevents unwanted reactions at the amine site during synthetic processes. This allows for selective modification of other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: A closely related compound with similar properties and applications.
1-Boc-4-piperidinol: Another derivative of piperidine used in organic synthesis.
Uniqueness
Tert-butyl 4-hydroxypiperidine-4-carboxylate is unique due to its specific structure, which provides stability and selectivity in synthetic reactions. Its ability to act as a protecting group for amines makes it a valuable tool in organic chemistry .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 4-hydroxypiperidine-4-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(13)4-6-11-7-5-10/h11,13H,4-7H2,1-3H3 |
InChI Key |
AFQRYOKUTUUEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)O |
Origin of Product |
United States |
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